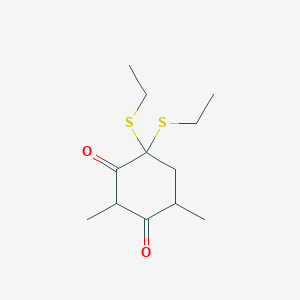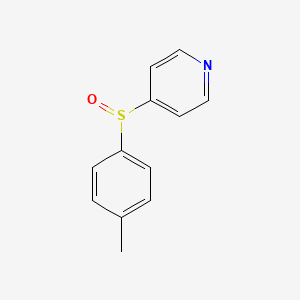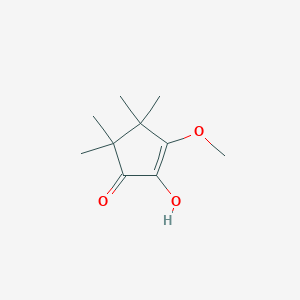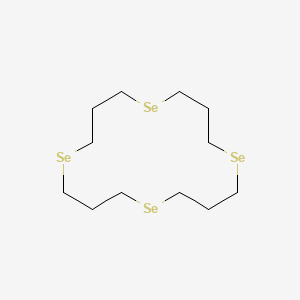
1,5,9,13-Tetraselenacyclohexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9,13-Tetraselenacyclohexadecane is a macrocyclic selenoether compound. It is a 16-membered ring containing four selenium atoms, which gives it unique chemical properties. This compound is of interest in various fields of chemistry due to its ability to form stable complexes with transition metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,9,13-Tetraselenacyclohexadecane can be synthesized by reacting nickel(II) halides (such as NiCl₂, NiBr₂, or NiI₂) with the macrocyclic ligand under anhydrous conditions in n-butanol . The reaction typically yields trans-[NiX₂(this compound)] complexes. The reaction conditions involve maintaining an anhydrous environment to prevent hydrolysis and using n-butanol as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting provides a basis for potential scale-up. The key factors would include maintaining anhydrous conditions and optimizing the reaction parameters for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9,13-Tetraselenacyclohexadecane primarily undergoes complexation reactions with transition metals. These reactions can be categorized as coordination reactions where the selenium atoms in the macrocycle coordinate with metal centers.
Common Reagents and Conditions
Reagents: Transition metal halides (e.g., NiCl₂, CoCl₂, RhCl₃)
Major Products
The major products of these reactions are metal complexes such as trans-[NiX₂(this compound)] and similar complexes with cobalt, rhodium, and iridium .
Applications De Recherche Scientifique
1,5,9,13-Tetraselenacyclohexadecane has several applications in scientific research:
Chemistry: Used in the synthesis of metal complexes for studying coordination chemistry and ligand field effects.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Potential use in catalysis and materials science due to its unique coordination properties.
Mécanisme D'action
The mechanism by which 1,5,9,13-tetraselenacyclohexadecane exerts its effects is primarily through coordination with metal centers. The selenium atoms in the macrocycle act as donor atoms, forming stable complexes with transition metals. This coordination can influence the electronic properties of the metal center, making it useful for various applications in catalysis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,9,13-Tetrathiacyclohexadecane: A sulfur analog of 1,5,9,13-tetraselenacyclohexadecane, where selenium atoms are replaced by sulfur atoms.
1,5-Diselenacyclooctane: A smaller macrocyclic selenoether with only two selenium atoms.
Uniqueness
This compound is unique due to its larger ring size and the presence of four selenium atoms, which provide distinct coordination chemistry compared to its sulfur analogs and smaller selenoether compounds. The larger ring size allows for the formation of more stable and diverse metal complexes, making it valuable for various applications in chemistry and materials science .
Propriétés
Numéro CAS |
120039-05-6 |
|---|---|
Formule moléculaire |
C12H24Se4 |
Poids moléculaire |
484.2 g/mol |
Nom IUPAC |
1,5,9,13-tetraselenacyclohexadecane |
InChI |
InChI=1S/C12H24Se4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h1-12H2 |
Clé InChI |
KIYGWVQCYNFXJC-UHFFFAOYSA-N |
SMILES canonique |
C1C[Se]CCC[Se]CCC[Se]CCC[Se]C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
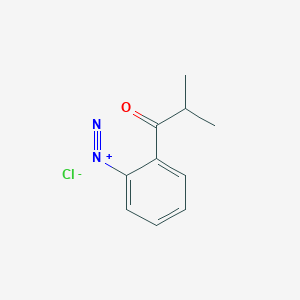

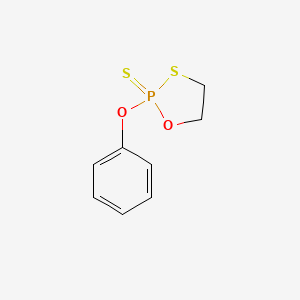
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
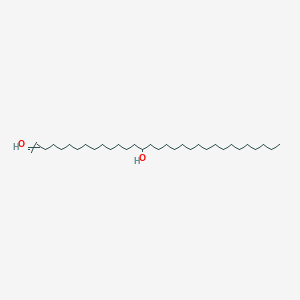
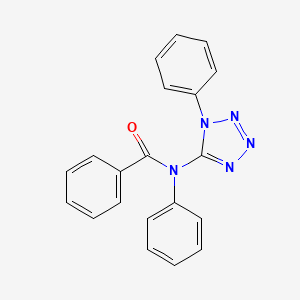

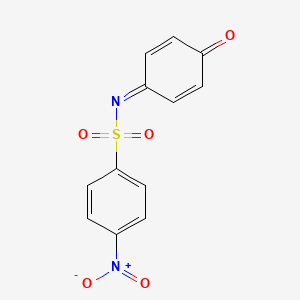
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
